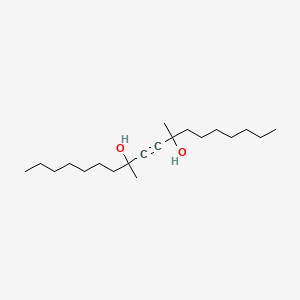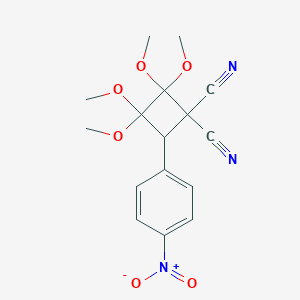![molecular formula C19H22FNO B13995244 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one CAS No. 918519-39-8](/img/structure/B13995244.png)
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is an organic compound that belongs to the class of amines It features a benzyl group, a methyl group, and a fluorophenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one typically involves the following steps:
Formation of the Pentanone Backbone: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with a suitable ketone to form the pentanone backbone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[Benzyl(methyl)amino]-5-phenylpentan-3-one: Similar structure but lacks the fluorine atom.
1-[Benzyl(methyl)amino]-5-(4-chlorophenyl)pentan-3-one: Similar structure but contains a chlorine atom instead of fluorine.
1-[Benzyl(methyl)amino]-5-(4-bromophenyl)pentan-3-one: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
918519-39-8 |
|---|---|
Fórmula molecular |
C19H22FNO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one |
InChI |
InChI=1S/C19H22FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-8,10-11H,9,12-15H2,1H3 |
Clave InChI |
RNSPBZLUWQHRQF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)CCC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
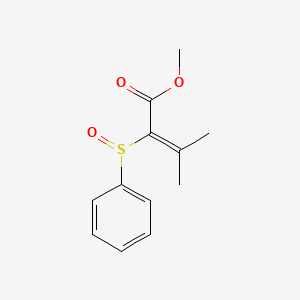
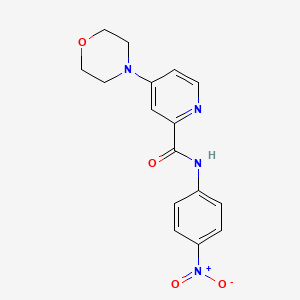
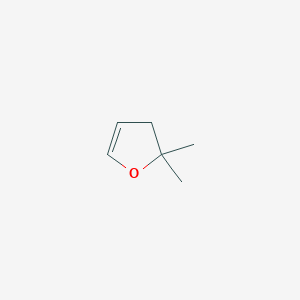
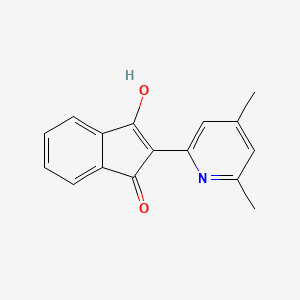
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
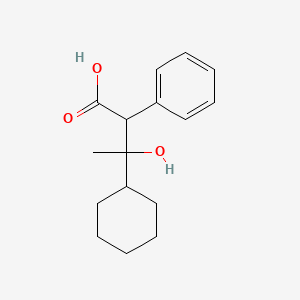
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)

![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
